isolevoglucosenone

Beschreibung

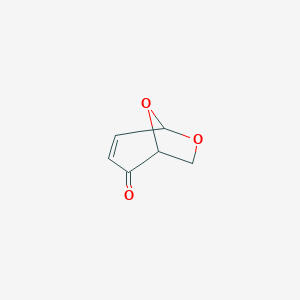

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

307991-08-8 |

|---|---|

Molekularformel |

C6H6O3 |

Molekulargewicht |

126.11 g/mol |

IUPAC-Name |

6,8-dioxabicyclo[3.2.1]oct-3-en-2-one |

InChI |

InChI=1S/C6H6O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,5-6H,3H2 |

InChI-Schlüssel |

LCOGJKFAVXDKBI-UHFFFAOYSA-N |

SMILES |

C1C2C(=O)C=CC(O1)O2 |

Kanonische SMILES |

C1C2C(=O)C=CC(O1)O2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Isolevoglucosenone

Conversion Strategies from Levoglucosenone (B1675106)

Converting levoglucosenone into isolevoglucosenone involves rearranging the existing carbon skeleton and functional groups. This is often necessary because levoglucosenone is more accessible from biomass sources. researchgate.netresearchgate.netpolishtechnicalreview.com

Wharton Rearrangement-Based Syntheses

One prominent strategy for converting levoglucosenone to this compound utilizes the Wharton rearrangement. This approach typically involves transforming levoglucosenone into an epoxy-ketone intermediate, which then undergoes rearrangement. researchgate.netresearchgate.netpublish.csiro.aupublish.csiro.au

Initial attempts to directly epoxidize levoglucosenone using alkaline hydrogen peroxide often resulted in undesired side products, such as γ-lactones, instead of the target epoxy-ketones. researchgate.netresearchgate.netpublish.csiro.au A more successful route involves an initial Luche reduction of levoglucosenone, followed by electrophilic epoxidation of the resulting allylic alcohol, and subsequent oxidation of the epoxide products to yield the required epoxy-ketones. researchgate.netresearchgate.netpublish.csiro.au Independent treatment of these epoxy-ketones with hydrazine (B178648) and then acetic acid, followed by oxidation of the resulting allylic alcohols, furnishes this compound. publish.csiro.au

Another method for obtaining the epoxy-ketones involves using tert-butyl hydroperoxide and a base (like DBU) for the epoxidation of levoglucosenone or its 3-aryl derivatives. researchgate.net Avoiding contact with water or alcohols during the reaction and workup was found to be crucial for the successful isolation of the epoxide. researchgate.net These epoxides can then be subjected to Wharton conditions to afford allylic alcohols, which upon oxidation lead to this compound or its derivatives. researchgate.net

Multi-Step Approaches via Epoxidation and Oxidation Intermediates

Beyond the direct Wharton rearrangement of epoxy-ketones, other multi-step sequences starting from levoglucosenone also involve epoxidation and oxidation steps. One such approach involves the preparation of an allylic acetate (B1210297) from levoglucosenone. conicet.gov.ar Direct epoxidation of the α,β-unsaturated carbonyl system in levoglucosenone has proven difficult, but the oxirane ring can be efficiently introduced using the corresponding allylic alcohol. conicet.gov.ar The diastereoselectivity of the epoxidation was significantly improved when the allylic acetate was used as the starting material. conicet.gov.ar Hydrolysis of the acetate and reoxidation of the resulting alcohol yields a key intermediate which, upon reaction with hydrazine and subsequent oxidation, provides this compound. conicet.gov.ar

Enantiocontrolled Synthesis from Non-Carbohydrate Precursors

While conversion from levoglucosenone is common, enantiocontrolled syntheses from non-carbohydrate starting materials offer alternative routes to access specific stereoisomers of this compound.

Sharpless Asymmetric Dihydroxylation as a Key Step

The Sharpless asymmetric dihydroxylation (AD) reaction has been successfully employed as a key step in the enantiocontrolled synthesis of both levoglucosenone and its enantiomer from a non-carbohydrate prochiral precursor, 2-vinylfuran. researchgate.netthieme-connect.comthieme-connect.com This route proceeds via this compound precursors. researchgate.netthieme-connect.comthieme-connect.com Asymmetric dihydroxylation of 2-vinylfuran yields a diol, which after oxidation and water elimination, furnishes this compound. chimia.ch This compound can then be isomerized into levoglucosenone. chimia.ch

Lipase-Mediated Kinetic Resolution Strategies

Lipase-mediated kinetic resolution has been developed as a method to obtain enantiopure this compound. thieme-connect.comresearchgate.netwgtn.ac.nz This strategy allows for the preparation of both enantiomeric forms of this compound. thieme-connect.com The kinetic resolution can be performed under either ester-exchange conditions in an organic solvent or ester-hydrolysis conditions in a buffer solution. thieme-connect.com

In one reported method, racemic this compound was diastereoselectively reduced to an endo-alcohol, which served as the substrate for lipase-mediated transesterification. thieme-connect.com Using Pseudomonas cepacia lipase (B570770) (Lipase PS) under ester-exchange conditions with isopropenyl acetate allowed for the separation of enantiomers. thieme-connect.com The (-)-alcohol enantiomer reacted faster, yielding the (+)-acetate, while the (+)-alcohol remained. thieme-connect.com Oxidation of the resolved alcohols provided enantiomerically enriched this compound. thieme-connect.com

Alternatively, kinetic hydrolysis of the racemic acetate derived from the endo-alcohol in the presence of Lipase AK afforded enantiocomplementary products: the (-)-alcohol with high enantiomeric excess (ee) and the (+)-acetate, also with high ee. thieme-connect.com Both products could be transformed into this compound with corresponding chirality. thieme-connect.com

Rearrangement-Based Synthetic Routes

Beyond the Wharton rearrangement for converting levoglucosenone, other rearrangement strategies have been explored for the synthesis of this compound. One such approach involves a 2,3-sigmatropic rearrangement of an allylic selenide (B1212193) intermediate. acs.orgtandfonline.comresearchgate.net This method provides a convenient route to this compound via an allylic selenide, which rearranges to an allylic alcohol. acs.orgtandfonline.com Subsequent oxidation of the allylic alcohol yields this compound. acs.orgtandfonline.com This researchgate.nettandfonline.com-sigmatropic shift is believed to occur via an intermediate selenoxide during hydrogen peroxide oxidation and introduces an allylic functionality at C-4 of this compound. acs.org

2,3-Sigmatropic Rearrangement of Allylic Selenides

A notable synthesis of this compound (5) from levoglucosenone (1) utilizes a four-step sequence featuring a 2,3-sigmatropic rearrangement of an intermediate allylic selenide. nih.govnih.gov The process begins with the reduction of levoglucosenone (1) to the corresponding allylic alcohol (2). This transformation can be achieved using reducing agents such as L-Selectride® in THF or lithium aluminum hydride in ethyl ether, yielding the allylic alcohol (2) in 70% yield. nih.gov

The allylic alcohol (2) is then functionalized to form the key allylic selenide intermediate (3). This is accomplished by reacting 2 with a selenium reagent system, specifically o-nitrobenzeneselenylcyanate and tri-n-butylphosphine, in a tetrahydrofuran (B95107) solution. This step proceeds efficiently, providing the allylic selenide (3) in 94% yield. nih.gov

The pivotal step involves the oxidative elimination of the allylic selenide (3). Treatment with hydrogen peroxide in pyridine (B92270) induces a 1,3-rearrangement, resulting in the formation of the allylic alcohol (4) in 89% yield. nih.gov This rearrangement occurs via a wikipedia.orgfishersci.ca-sigmatropic shift of an intermediate allylic selenoxide. nih.govnih.gov This sigmatropic rearrangement is crucial as it facilitates the transposition of the double bond and introduces allylic functionality at the C-4 position of the this compound framework. nih.govnih.gov This method is reported as a pioneering example of a wikipedia.orgfishersci.ca-sigmatropic rearrangement applied to a functionalized carbohydrate selenide. nih.govnih.gov

The final step of this synthetic route involves the oxidation of the rearranged allylic alcohol (4) to yield this compound (5). This oxidation is effectively carried out using manganese dioxide in dichloromethane (B109758) solution, producing the desired enone (5) in a high yield of 89%. nih.govnih.gov

The yields for the individual steps are summarized in the table below:

| Step | Reactant 1 | Reactant 2 (Key) | Product | Yield (%) |

| Reduction | Levoglucosenone (1) | L-Selectride® or LiAlH4 | Allylic alcohol (2) | 70 |

| Selenide Formation | Allylic alcohol (2) | o-nitrobenzeneselenylcyanate / Tri-n-butylphosphine | Allylic selenide (3) | 94 |

| Oxidative Elimination & wikipedia.orgfishersci.ca-Rearrangement | Allylic selenide (3) | Hydrogen peroxide | Allylic alcohol (4) | 89 |

| Oxidation | Allylic alcohol (4) | Manganese dioxide | This compound (5) | 89 |

Chemical Reactivity and Transformation Pathways of Isolevoglucosenone

Electrophilic Transformations

Electrophilic reactions typically involve the electron-rich double bond of the enone moiety.

Epoxidation of the carbon-carbon double bond in α,β-unsaturated ketones like isolevoglucosenone can occur via both electrophilic and nucleophilic mechanisms, depending on the reagent and conditions wikipedia.org. Electrophilic epoxidation typically involves peroxyacids (peroxycarboxylic acids) ucalgary.ca. The mechanism generally involves a concerted transfer of an oxygen atom from the peroxyacid to the alkene ucalgary.calibretexts.orgchemistrynotmystery.com. The electron-deficient oxygen of the peroxyacid acts as the electrophile, and the alkene's pi electrons act as the nucleophile chemistrynotmystery.com.

While direct electrophilic epoxidation of this compound is a plausible reaction pathway for enones, some studies focus on the epoxidation of related compounds or precursors to access this compound derivatives. For instance, the synthesis of this compound can involve the electrophilic epoxidation of an allylic alcohol derived from levoglucosenone (B1675106) (1,6-anhydro-3,4-dideoxy-β-D-glycero-hex-3-enopyran-2-ulose) researchgate.net. Treatment of this allylic alcohol with an electrophilic epoxidizing agent yields epoxy-ketones, which can subsequently be transformed into this compound researchgate.net.

Nucleophilic epoxidation, such as the Weitz-Scheffer reaction using alkaline hydrogen peroxide or tert-butyl hydroperoxide, is also a known method for epoxidizing electron-deficient double bonds in enones wikipedia.orgorganic-chemistry.org. While alkaline hydrogen peroxide treatment of levoglucosenone has been reported to yield Baeyer-Villiger products rather than epoxides, the use of tert-butyl hydroperoxide with a base has been successful in affording epoxides from levoglucosenone researchgate.netresearchgate.net. These epoxides, obtained from a precursor, can then undergo further transformations, such as the Wharton rearrangement, to yield this compound or its derivatives researchgate.net.

The stereochemical outcome of epoxidation can be influenced by the bicyclic structure of this compound, potentially leading to diastereoselective epoxide formation depending on the accessibility of the double bond faces to the epoxidizing agent.

Nucleophilic Addition Reactions

Nucleophilic additions to this compound can occur at two primary sites: the β-carbon of the α,β-unsaturated system (conjugate addition) and the carbonyl carbon (1,2-addition) libretexts.org. The outcome is often dependent on the nature of the nucleophile and the reaction conditions.

Conjugate nucleophilic addition, also known as 1,4-addition or Michael addition, involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated carbonyl system libretexts.orgwikipedia.org. This reaction is a key transformation for this compound due to the electrophilic nature of the β-carbon, which is enhanced by resonance with the carbonyl group libretexts.orgwikipedia.org.

This compound is a useful template for the synthesis of complex molecules through conjugate nucleophilic additions researchgate.netnih.gov. These reactions often proceed with high stereoselectivity due to the rigid bicyclic structure, which can direct the approach of the nucleophile researchgate.netepfl.ch. Studies have shown that nucleophilic addition to this compound can generate enolates stereospecifically, often favoring addition from the exo face epfl.ch.

Various nucleophiles can participate in conjugate additions to this compound, including organometallic reagents (like Gilman reagents), amines, thiols, and enolates wikipedia.orgresearchgate.net. For example, the base-catalyzed conjugate addition of 1-thiosugars to this compound has been reported researchgate.net. These conjugate addition products serve as valuable intermediates for the construction of diverse molecular structures, including C-linked disaccharides and their analogues researchgate.netnih.gov.

The stereochemical control observed in the conjugate addition to this compound makes it a valuable chiral building block in the synthesis of enantiomerically enriched compounds wikipedia.orgnih.gov.

Nucleophilic 1,2-addition involves the direct attack of a nucleophile on the carbonyl carbon of the ketone group masterorganicchemistry.com. This reaction is a fundamental transformation for ketones and can lead to the formation of alcohols or other carbonyl derivatives depending on subsequent steps masterorganicchemistry.com.

For α,β-unsaturated ketones like this compound, 1,2-addition competes with conjugate addition libretexts.org. The favored pathway is influenced by factors such as the nature of the nucleophile (hard vs. soft), the presence of catalysts (e.g., Lewis acids), and the reaction conditions libretexts.org. Hard nucleophiles, which are typically small and highly charged, tend to favor 1,2-addition to the carbonyl carbon, which is a harder electrophilic site libretexts.org.

While conjugate addition is a prominent reaction for the enone system of this compound, the ketone carbonyl is also reactive towards nucleophilic attack. Reactions involving both the alkene and carbonyl, such as the Baylis-Hillman reaction, have been explored with related enones like levoglucosenone researchgate.net. Although specific detailed studies on 1,2-addition reactions solely at the carbonyl of this compound are less extensively documented in the provided search results compared to conjugate additions, the inherent reactivity of the ketone functional group suggests its susceptibility to 1,2-nucleophilic attack under appropriate conditions masterorganicchemistry.com. The bicyclic structure and adjacent stereocenters would likely influence the stereochemical outcome of such additions.

Rearrangement Reactions

Rearrangement reactions involve a structural reorganization of the molecule, often through the migration of an atom or group wiley-vch.de. While this compound can potentially undergo various transformations, its formation from levoglucosenone via a specific rearrangement is a notable example.

A significant intramolecular rearrangement relevant to this compound is its formation from levoglucosenone (LGO). This conversion can be achieved through a Wharton rearrangement of an epoxy-ketone intermediate derived from levoglucosenone researchgate.netresearchgate.netresearchgate.net.

The Wharton rearrangement is a reaction of α,β-epoxy ketones with hydrazine (B178648) or a substituted hydrazine, typically followed by treatment with acid, to yield allylic alcohols wiley-vch.de. In the context of converting levoglucosenone to this compound, an epoxy-ketone is generated from levoglucosenone, often indirectly researchgate.net. This epoxy-ketone then undergoes the Wharton rearrangement, leading to the formation of an allylic alcohol researchgate.net. Subsequent oxidation of this allylic alcohol furnishes this compound researchgate.net.

The mechanism of the Wharton rearrangement involves the reaction of the epoxy ketone with hydrazine to form a hydrazone, followed by an intramolecular rearrangement and elimination of nitrogen to yield the allylic alcohol wiley-vch.de. This transformation effectively moves the carbonyl group and the double bond within the bicyclic framework. Studies on this rearrangement pathway have been crucial for developing synthetic routes to access this compound from more readily available cellulose-derived precursors like levoglucosenone researchgate.netresearchgate.netresearchgate.net.

While the Wharton rearrangement is a primary example of an intramolecular rearrangement connected to the synthesis of this compound, the molecule's structure could potentially participate in other rearrangement pathways under different conditions, depending on the presence of appropriate functional groups or catalysts wiley-vch.derutgers.edu. However, detailed studies specifically on intramolecular rearrangements of this compound itself were not prominently featured in the initial search results compared to its formation via rearrangement.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound (1,6-anhydro-2,3-dideoxy-β-D-glycero-hex-3-enopyran-4-ulose) | 16213164 |

| Levoglucosenone (1,6-anhydro-3,4-dideoxy-β-D-glycero-hex-3-enopyran-2-ulose) | 123944 |

| Hydrogen peroxide | 784 |

| Tert-butyl hydroperoxide | 6547 |

| Hydrazine | 308 |

Data Tables

Based on the provided search results, specific quantitative data for reactions of this compound that would be suitable for interactive data tables (e.g., yields under varying conditions, kinetic data) were not consistently available across the different reaction types. The information primarily describes the types of reactions, general stereoselectivity, and synthetic utility. Therefore, interactive data tables are not generated in this instance due to the nature of the available data.

However, the text describes the relative reactivity of different alkenes towards electrophilic epoxidation ucalgary.ca:

| Alkene | Relative Rate (Epoxidation) |

| H₂C=CH₂ | 1 |

| CH₃CH=CH₂ | 24 |

| CH₃CH=CHCH₃ | 500 |

| (CH₃)₂C=CHCH₃ | 6500 |

This table illustrates that increasing alkyl substitution on the alkene generally increases its reactivity towards electrophilic epoxidation, reflecting increased nucleophilicity of the double bond ucalgary.ca. While this table is for general alkenes, the principle of alkene substitution affecting reactivity is relevant to understanding the potential epoxidation of the double bond in this compound.

Similarly, the text mentions varied outcomes for reductive cyclizations of α-arylated this compound derivatives acs.org. While specific quantitative yields for a series of reactions on this compound itself are not provided in a format suitable for a comprehensive interactive table, the concept of varying yields based on substrate structure is highlighted acs.org.

For conjugate additions, the text emphasizes the stereoselectivity and utility in synthesizing disaccharide mimetics researchgate.netnih.govepfl.ch. While specific diastereomeric ratios for a range of nucleophiles are not compiled in the search results, the principle of stereocontrol is a key finding nih.govepfl.ch.

Cycloaddition Chemistry

The enone moiety in this compound readily participates in cycloaddition reactions, which are powerful tools for forming cyclic systems.

Diels-Alder Adduct Formation and Subsequent Transformations

This compound acts as a dienophile in Diels-Alder cycloaddition reactions with various dienes. Studies have shown that this compound undergoes Diels-Alder reactions with cyclic dienes, such as α-terpinene, to produce a range of adducts. lvb.ltpublish.csiro.auresearchgate.netdntb.gov.ua These reactions are valuable for synthesizing complex polycyclic structures. The resulting Diels-Alder adducts can be further manipulated through various chemical transformations. For instance, reduction of the carbonyl group in the adducts can yield corresponding alcohols. lvb.ltpublish.csiro.au Subsequent reactions, such as fluorination using reagents like diethylaminosulfur trifluoride (DAST), can lead to rearranged fluorination products, including tetracycles. lvb.ltpublish.csiro.au An analogous set of compounds can be obtained from the Diels-Alder adducts derived from this compound, similar to those obtained from its isomer, levoglucosenone. lvb.ltpublish.csiro.audntb.gov.ua These derivatives have been explored for their potential use in the production of new bio-based polymers via ring-opening metathesis polymerization (ROMP). lvb.ltpublish.csiro.audntb.gov.ua

[3+2]-Cycloadditions with Dipolar Species

This compound can also participate in [3+2]-cycloaddition reactions with various 1,3-dipolar species. These reactions are particularly useful for the synthesis of five-membered heterocycles. For example, this compound has been shown to react with cyclic nitrones. acs.org These cycloaddition reactions with enantiopure polyhydroxylated pyrroline (B1223166) N-oxides provide straightforward access to a new class of directly linked (1→3)-imino-C-disaccharides. acs.org The cycloaddition reactions with nitrones can exhibit high levels of double asymmetric induction, potentially allowing for the partial kinetic resolution of a racemic nitrone. acs.org While research on the [3+2]-cycloaddition of levoglucosenone with fluorinated nitrile imines has shown high diastereoselectivity, studies specifically detailing the [3+2]-cycloaddition of this compound with a broad range of dipolar species are areas of ongoing research. mdpi.com

Cross-Coupling Reactions

Cross-coupling reactions are essential for forming carbon-carbon bonds and are applicable to the functionalization of this compound.

Palladium-Catalyzed Ullmann Cross-Couplings with Halogenated Heterocycles

This compound can be functionalized through palladium-catalyzed cross-coupling reactions. Specifically, α-iodinated this compound derivatives have been employed as reaction partners in palladium-catalyzed Ullmann cross-coupling reactions with various bromonitropyridines. acs.orgresearchgate.net This protocol allows for the assembly of novel and homochiral azaindoles after subsequent transformations. acs.orgresearchgate.net The palladium-catalyzed Ullmann cross-coupling reaction is a valuable method for assembling heterocyclic systems, often proceeding under relatively mild conditions compared to the classic Ullmann reaction. acs.orgnih.gov The success of these couplings often depends on the appropriate choice of coupling partners, the form of the copper co-catalyst (though the section title specifies palladium catalysis, Ullmann-type couplings often involve copper), and the reaction solvent. acs.orgnih.gov Halogenated and electron-deficient arenes and α- or β-halogenated, α,β-unsaturated carbonyl compounds are suitable coupling partners in palladium-catalyzed Ullmann cross-coupling reactions. acs.orgnih.gov

Reductive Transformations

Reductive transformations of this compound and its derivatives can lead to the formation of various cyclic and heterocyclic structures.

Reductive Cyclization to Fused Heterocyclic Scaffolds

Derivatives of this compound, particularly those obtained from palladium-catalyzed cross-coupling reactions, can undergo reductive cyclization to form fused heterocyclic scaffolds. For instance, α-pyridinylated derivatives of this compound, resulting from the Ullmann cross-coupling with bromonitropyridines, can be subjected to reductive cyclization conditions. acs.orgresearchgate.net When methanolic solutions of these compounds are exposed to hydrogen in the presence of palladium on carbon, reductive cyclization reactions occur, leading to the formation of azaindole derivatives. acs.org In some cases, solvent incorporation can also take place during this process. acs.org Alternative reductive cyclization methods using reagents like iron or TiCl₃ under aqueous acidic conditions have also been explored for related α-arylated, α,β-unsaturated carbonyl systems, yielding heterocyclic systems regioisomeric with those obtained using hydrogen and palladium on carbon. acs.orgresearchgate.net This reductive cyclization strategy provides a route to synthesize diverse fused heterocyclic frameworks starting from this compound derivatives. acs.orgresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 3563503 nih.gov |

| Levoglucosenone | 148030 thegoodscentscompany.com |

| α-Terpinene | 17092 |

| Diethylaminosulfur trifluoride (DAST) | 3079 |

Interactive Data Tables

Table 1: Representative Diels-Alder Adduct Manipulations

| Starting Material (Adduct Type) | Transformation | Product Type | Notes | Source |

| This compound Diels-Alder Adduct | Carbonyl Reduction | Alcohol | Yields and specific conditions vary. | lvb.ltpublish.csiro.au |

| This compound Diels-Alder Adduct | Fluorination (with DAST) | Rearranged Fluorination Product (Tetracycle) | Specific conditions required. | lvb.ltpublish.csiro.au |

Table 2: Palladium-Catalyzed Ullmann Cross-Coupling with Bromonitropyridines

| This compound Derivative | Coupling Partner (Bromonitropyridine) | Product Type (α-Pyridinylated) | Yield Range | Subsequent Transformation | Fused Heterocycle Product | Source |

| α-Iodinated this compound | Various Bromonitropyridines | α-Pyridinylated Derivative | 35-82% | Reductive Cyclization | Azaindole Derivatives | acs.orgresearchgate.net |

Table 3: Reductive Cyclization of α-Pyridinylated this compound Derivatives

| Starting Material (α-Pyridinylated Derivative) | Reduction Conditions | Fused Heterocycle Product | Notes | Source |

| α-Pyridinylated this compound Derivative | H₂, Pd/C in Methanol | Azaindole Derivative | Solvent incorporation observed in one case. | acs.org |

| Related α-Arylated Enone Systems | Fe or TiCl₃, Aqueous Acid | Regioisomeric Heterocycles | Alternative method for fused systems. | acs.orgresearchgate.net |

Advanced Applications of Isolevoglucosenone As a Chiral Building Block

Development of C-Linked Disaccharide Mimetics

C-linked disaccharide mimetics are crucial tools in glycobiology, offering enhanced stability against enzymatic hydrolysis compared to their native O-glycosidic counterparts. Isolevoglucosenone serves as a valuable template for the creation of these mimetics with a high degree of molecular diversity. nih.govresearchgate.net

The enone functionality of this compound is amenable to conjugate nucleophilic additions, a key strategy for forming C-C bonds. This approach has been successfully employed to introduce sugar-derived nucleophiles at the C-3 position, leading to the formation of (1→3)-linked C-disaccharide precursors. The stereoselectivity of this addition is a critical aspect of the methodology. nih.govresearchgate.net

A general strategy involves the stereoselective conjugate addition of a nucleophile to this compound, followed by a reaction with an aldehyde to produce an aldol product. This intermediate serves as a precursor for (1→3)-disaccharides and their analogs. researchgate.net For instance, a Michael-type addition of an acyclic sugar-derived keto ester to levoglucosenone (B1675106) (a related compound) has been described as a novel strategy for synthesizing biologically relevant β-C-galactosides. researchgate.net

Table 1: Conjugate Nucleophilic Additions for C-Linked Disaccharide Mimetics

| Nucleophile | Product Type | Linkage Type | Reference |

| Sugar-derived keto ester | β-C-galactoside precursor | (1→3) | researchgate.net |

| Various nucleophiles | Aldol product | (1→3) | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

The Baylis-Hillman reaction provides another powerful method for constructing C-C bonds at the α-position of the enone system in this compound. wikipedia.org This reaction typically involves the coupling of an activated alkene with an aldehyde, catalyzed by a tertiary amine or phosphine. organic-chemistry.org In the context of this compound, this reaction allows for the introduction of a hydroxymethyl group and a subsequent connection to another sugar moiety. nih.govresearchgate.net The combination of this compound with aluminum reagents and aldehydes in a Baylis-Hillman type reaction has been reviewed as a synthetic method for generating disaccharide mimetics. nih.govresearchgate.net

Synthesis of Nitrogen-Containing Heterocycles

The chiral framework of this compound is also a valuable starting point for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.

Azaindoles are recognized as privileged structures in medicinal chemistry, with many derivatives being explored as drug candidates. nih.govacs.org A notable application of this compound is in the construction of 2,3-annulated-azaindoles. nih.gov The synthetic route involves an initial α-iodination of this compound, followed by a palladium-catalyzed Ullmann cross-coupling reaction with various bromonitropyridines to yield α-pyridinylated derivatives. nih.govacs.org Subsequent reductive cyclization of these intermediates furnishes the desired azaindole scaffolds. nih.govacs.org However, it has been noted that while some of the α-arylated this compound precursors exhibit significant antibacterial effects, the resulting azaindole derivatives are often inactive in this regard. nih.govacs.org

Table 2: Synthesis of Azaindole Scaffolds from this compound

| Reaction Step | Reagents | Product | Reference |

| α-Iodination | Iodine, specific conditions | α-Iodinated this compound | nih.gov |

| Ullmann Cross-Coupling | Bromonitropyridines, Palladium catalyst | α-Pyridinylated this compound | nih.govacs.org |

| Reductive Cyclization | Reducing agent | 2,3-Annulated-azaindole | nih.govacs.org |

This table is interactive and can be sorted by clicking on the column headers.

Pyrazoline and pyrazole moieties are five-membered heterocyclic systems that are important in drug discovery due to their wide range of biological activities. nih.gov The synthesis of these derivatives often proceeds through the cyclization of α,β-unsaturated ketones, known as chalcones, with hydrazine (B178648) or its derivatives. mdpi.comdergipark.org.tr

While direct synthesis from this compound is not explicitly detailed in the provided context, the enone functionality of this compound makes it a potential precursor for chalcone-like intermediates. A classical synthesis of pyrazolines involves the Claisen-Schmidt condensation of an aldehyde and a ketone to form a chalcone, which is then cyclized. nih.gov It is conceivable that this compound could be modified to participate in such a reaction sequence to ultimately yield pyrazoline and pyrazole derivatives.

Precursor for Bio-based Polymer Materials

This compound serves as a key precursor for a new generation of bio-based polymers. Its unique chemical structure allows for its incorporation into polymer backbones, imparting properties such as high thermal stability and tunable degradability.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymer synthesis, and adducts of this compound have been successfully employed as monomers in this process. Simple methods have been devised for the conversion of levoglucosenone (LGO) into its pseudo-enantiomer, this compound (iso-LGO) researchgate.net. Diels-Alder adducts, formed from the reaction of this compound with cyclopentadiene, can engage in ROMP to produce polymers that incorporate both carbocyclic and heterocyclic motifs acs.org.

These ring-fused norbornene systems, which are pseudoenantiomeric in nature, undergo controlled polymerizations in the presence of various ruthenium-based catalysts acs.org. The resulting polymers have been shown to have molecular weights that align with theoretical predictions and exhibit low dispersities acs.org. This method provides a pathway to novel bio-based polymers by leveraging the chiral structure of this compound researchgate.netresearchgate.net.

Enyne metathesis represents another advanced polymerization strategy utilizing this compound derivatives. While the metathesis polymerization of monomers derived from the parent compound levoglucosenone has been challenging to control, a cascade motif has been introduced to facilitate a controlled polymerization of enynes derived from both levoglucosenone and this compound using a commercially available 3rd-generation Grubbs catalyst. This living polymerization process also enables the synthesis of block copolymers.

Specifically, an this compound-derived monomer, referred to as iso-M1, has been successfully polymerized via cascade enyne metathesis. This controlled process yields polymers with high molecular weights (up to 65 kDa) and low dispersities. The polymers derived from these bicyclic monomers exhibit significantly high glass transition temperatures (Tg), ranging from 152–198 °C, a property attributed to the rigid bis-cyclic polymer backbone.

Table 1: Polymerization Data for this compound-Derived Monomer (iso-M1) This table is interactive. Users can sort columns by clicking on the headers.

| Entry | Monomer/Initiator Ratio (M/I) | Mn (kDa, theoretical) | Mn (kDa, observed) | Dispersity (Đ) |

|---|---|---|---|---|

| 1 | 30 | 8.8 | 9.0 | 1.11 |

| 2 | 60 | 17.6 | 18.0 | 1.13 |

| 3 | 90 | 26.4 | 24.0 | 1.23 |

| 4 | 120 | 35.2 | 29.0 | 1.72 |

Data sourced from studies on controlled polymerization of levoglucosenone-derived enynes.

While extensive research has focused on the synthesis of bio-based polyesters through the polycondensation of diols derived from levoglucosenone, specific examples detailing the use of this compound in similar polycondensation routes to form polyesters are not prominently featured in the reviewed literature acs.orgnih.govwhiterose.ac.uk. The established method involves the hydration and reduction of levoglucosenone to create a cyclic acetal (B89532) diol, which is then polymerized with comonomers like aliphatic diacyl chlorides to produce polyesters with glass transition temperatures ranging from 12 to 54 °C and high thermal stability acs.org.

A significant advantage of using this compound in polymer synthesis is the ability to create degradable materials with controllable degradation rates. The polymers synthesized via cascade enyne metathesis contain acetal moieties in their backbone, which are susceptible to hydrolysis under acidic conditions.

The degradation rates of these polymers can be adjusted over two orders of magnitude by making structural modifications to the monomer. This tunability is a critical feature for advanced applications where a specific material lifetime is required, such as in bioelectronics or drug release systems. The degradation process breaks the polymer down into well-defined small molecules, which is a key aspect of designing sustainable and environmentally benign materials. The ability to integrate both high thermal stability and tunable degradability makes this compound a promising building block for advanced, sustainable polymers.

Contributions to Complex Molecular Synthesis

Beyond polymer science, the unique stereochemistry and functionality of this compound make it a valuable chiral synthon for the asymmetric synthesis of complex organic molecules.

This compound serves as a useful template for the convergent and combinatorial synthesis of carbohydrate mimics, particularly C-linked disaccharides nih.govresearchgate.net. Due to its functionalities (enone, ketone, and acetal) and rigid bicyclic structure, it provides significant steric control in chemical reactions nih.gov.

Formation of Thioaminosugars

The direct synthesis of thioaminosugars from this compound is an area of synthetic chemistry that remains largely unexplored in dedicated studies. However, related transformations on the parent compound, levoglucosenone, suggest potential pathways for introducing both sulfur and nitrogen functionalities into the this compound framework.

Research has demonstrated the synthesis of 2-amino derivatives of levoglucosenone by reacting its 2-methanesulfonyl or 2-p-toluenesulfonyl derivatives with various amines, such as ammonia, methylamine, or octylamine researchgate.net. This indicates that nucleophilic substitution at the C2 position is a viable strategy for introducing nitrogen-containing groups. It is conceivable that a similar approach using sulfur nucleophiles could lead to the formation of thiosugars.

Furthermore, the transformation of levoglucosenone derivatives into modified this compound structures bearing heteroatoms like nitrogen or sulfur at the C2 position has been discussed in the context of allylic rearrangements researchgate.net. While specific examples leading to thioaminosugars are not provided, these findings open up possibilities for future research in this area.

Another relevant field of study involves the use of levoglucosenone-derived monomers in thiol-ene "click" chemistry. This process involves the radical-initiated addition of multifunctional thiols to the alkene functionalities of the levoglucosenone derivatives to form cross-linked thermosets nih.govresearchgate.net. This demonstrates the reactivity of the double bond towards thiol addition, a key step that could potentially be adapted for the synthesis of thio-functionalized sugar derivatives.

Although a direct and established protocol for the synthesis of thioaminosugars from this compound is not currently available in the scientific literature, the successful introduction of amino and thio groups through various synthetic strategies on the closely related levoglucosenone scaffold provides a solid foundation for the future development of such methodologies.

Access to Enantiopure Butenolides and Related Structures

This compound serves as a valuable chiral precursor for the synthesis of enantiopure butenolides, which are important structural motifs in many natural products and pharmaceuticals. The primary route to these compounds from levoglucosenone, and by extension this compound, is through a Baeyer-Villiger oxidation.

The Baeyer-Villiger oxidation of levoglucosenone has been shown to efficiently produce (S)-γ-hydroxymethyl-α,β-butenolide (HBO), a versatile chemical platform for the synthesis of drugs and antiviral agents nih.govresearchgate.net. This transformation can be achieved using various methods, including lipase-catalyzed oxidation or by using reagents such as aqueous hydrogen peroxide, which offers a sustainable, solvent- and catalyst-free approach nih.govrsc.org.

Given that this compound is the pseudoenantiomer of levoglucosenone, it is chemically logical that subjecting this compound to similar Baeyer-Villiger oxidation conditions would yield the corresponding enantiomeric butenolide. This provides a strategic entry to a different stereochemical series of chiral building blocks.

The resulting enantiopure butenolides are highly valuable intermediates in organic synthesis. Their functionality allows for a variety of subsequent chemical manipulations, enabling the construction of more complex chiral molecules. For instance, these butenolides can be used in the synthesis of chiral epoxides, which are key intermediates for the production of high-value-added compounds like (S)-dairy lactone mdpi.com. The ability to access both enantiomers of these butenolide building blocks, starting from either levoglucosenone or this compound, significantly broadens their utility in asymmetric synthesis.

Exploration in Medicinal Chemistry Scaffolds for Novel Bioactive Compounds

This compound and its parent compound, levoglucosenone, have emerged as promising scaffolds for the discovery and development of novel bioactive compounds. acs.orgnih.gov Their rigid, chiral structures provide a unique three-dimensional framework that can be functionalized to interact with biological targets.

One notable application of the this compound scaffold is in the synthesis of α-pyridinylated derivatives. These compounds are synthesized through an initial α-iodination of this compound, followed by a palladium-catalyzed Ullmann cross-coupling reaction with various bromonitropyridines acs.orgnih.gov.

Subsequent biological screening of these α-pyridinylated this compound derivatives has revealed that they possess potent and selective antimicrobial and cytotoxic properties. acs.orgnih.gov In contrast, the azaindole structures that can be formed from these precursors through reductive cyclization were found to be essentially inactive acs.orgnih.gov. This highlights the importance of the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, in the biological activity of these compounds.

The cytotoxic effects of these this compound derivatives have been evaluated against several human cancer cell lines, with some compounds showing significant activity. Similarly, their antimicrobial properties have been tested against a panel of bacteria acs.orgresearchgate.net. The research suggests that these this compound-based compounds warrant further investigation as potential new therapeutic agents. nih.gov

Table of Bioactivity for this compound Derivatives

| Compound ID | Derivative Type | Target Organism/Cell Line | Bioactivity (IC₅₀) in µM |

| 21 | α-(3-nitropyridin-2-yl)iso-LGO | NCIH-460 (Human Lung Cancer) | 0.8 |

| 24 | α-(5-nitropyridin-2-yl)iso-LGO | SW620 (Human Colorectal Cancer) | 0.6 |

| 24 | α-(5-nitropyridin-2-yl)iso-LGO | Bacillus subtilis | 1.3 |

| 25 | α-(3-bromo-5-nitropyridin-2-yl)iso-LGO | Bacillus subtilis | 1.3 |

| 26 | α-(5-bromo-3-nitropyridin-2-yl)iso-LGO | Bacillus subtilis | 1.3 |

Data sourced from studies on α-arylated this compound (iso-LGO) derivatives. acs.orgresearchgate.net

Theoretical and Computational Investigations of Isolevoglucosenone

Mechanistic Studies of Pyrolytic Deformylation

The pyrolytic degradation of cellulosic materials is a complex process yielding a variety of products. Computational studies have been instrumental in elucidating the mechanisms involved, particularly concerning the formation and fate of anhydrosugars like levoglucosenone (B1675106) and its isomer, isolevoglucosenone.

Computational Evidence for Formation Pathways and Absence in Pyrolysis Products

Extensive computational studies have provided valuable evidence regarding the formation pathways of levoglucosenone (LGO) and have strongly suggested the absence of this compound in the pyrolytic degradation products of cellulosic materials. researchgate.netconicet.gov.arnih.govresearchgate.netresearchgate.net While levoglucosenone is a significant product of cellulose (B213188) pyrolysis, particularly under acidic conditions, this compound is notably absent from the pyrolysates. conicet.gov.arrsc.org

Elucidation of Intermediate Structures in Pyrolysis Processes

Computational studies have helped to elucidate the structures of intermediate species involved in the pyrolysis of cellulose and the formation of anhydrosugars. A significant intermediate proposed and investigated computationally is 1,4:3,6-dianhydro-α-d-glucopyranose (DGP). researchgate.netconicet.gov.arnih.govresearchgate.netresearchgate.net Research suggests that DGP might be a possible precursor for the formation of levoglucosenone. researchgate.netconicet.gov.arresearchgate.net The reaction pathway from DGP to levoglucosenone has been computationally investigated, providing a reasonable explanation for the observed absence of this compound in pyrolysis products. researchgate.netresearchgate.net While the mechanism for the conversion of DGP to levoglucosenone involves a multistep process including ring-opening, ring-closing, tautomerization, hydration, and dehydration reactions, the specific pathways leading to this compound from common pyrolysis intermediates appear to be energetically unfavorable or non-existent under typical pyrolysis conditions, according to computational evidence. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools used to investigate the electronic structure, stability, and reactivity of molecules like this compound and related intermediates. These calculations provide detailed information about reaction pathways, transition states, and energy barriers. rsc.orgunipd.itnih.gov

Applications of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely applied quantum chemical method in the study of this compound and its transformations. researchgate.netmdpi.com DFT calculations, often using functionals like B3LYP, have been employed to explore the potential energy surfaces of reactions, optimize geometries of reactants, intermediates, and transition states, and calculate reaction energies and activation barriers. researchgate.netconicet.gov.arnih.govmdpi.com For instance, DFT calculations have been used to gain insight into the pyrolytic deformylation of both levoglucosenone and this compound. researchgate.netconicet.gov.arnih.gov DFT studies have also contributed to understanding the regioselectivity and stereochemistry of reactions involving levoglucosenone, which can be extended to understand the behavior of its isomers computationally. mdpi.com

Thermochemical and Reaction Barrier Calculations

Theoretical and computational studies have provided significant insights into the thermochemical properties and reaction barriers associated with this compound, particularly in the context of pyrolysis and cycloaddition reactions. Density functional theory (DFT) and high-accuracy ab initio methods, such as CBS-QB3, have been employed to explore the potential energy surfaces and locate transition structures for reactions involving this compound and its isomer, levoglucosenone. conicet.gov.arresearchgate.netnih.gov These computational approaches are based on quantum mechanics and aim to solve the electronic Schrödinger equation, using only fundamental physical constants and the system's composition as input, without relying on empirical parameters. wikipedia.orgnumberanalytics.com

Research into the pyrolytic deformylation of levoglucosenone and this compound has utilized DFT calculations with the B3LYP functional and the 6-31G* basis set, along with CBS-QB3 calculations for higher accuracy. conicet.gov.arnih.gov These studies aimed to understand the thermal degradation pathways and the potential formation of this compound during the pyrolysis of cellulosic materials. conicet.gov.arresearchgate.netnih.gov Transition structures (TS) corresponding to the deformylation reactions were located, and intrinsic Reaction Coordinate (IRC) calculations were performed to confirm the connections between stationary points on the potential energy surface. conicet.gov.ar Thermochemical properties, including zero-point energies (ZPEs), were calculated at standard conditions (1 atm and 298.15 K). conicet.gov.ar

Detailed research findings from computational studies suggest that the pyrolytic deformylation of this compound should be faster than that of levoglucosenone, with a calculated Gibbs free energy of activation barrier 1.3 kcal/mol lower for this compound at the B3LYP/6-31G* level. conicet.gov.ar Both deformylation reactions were found to be endergonic, indicating they require energy input and are likely to occur at high temperatures, consistent with experimental observations of pyrolysis. conicet.gov.ar

Computational studies have also investigated the 1,3-dipolar cycloaddition reactions involving this compound and species like 3-oxidopyrylium. conicet.gov.ar Calculations suggest that this compound might be slightly more reactive than levoglucosenone towards 3-oxidopyrylium. conicet.gov.ar Analysis of frontier molecular orbitals (FMOs) indicated that the preferred interaction in the cycloaddition with 3-oxidopyrylium is between specific carbon atoms of the reacting species, which aligns with the lower energy computed for the transition structure involving this compound. conicet.gov.ar

While specific detailed data tables for this compound's thermochemical properties (like enthalpy of formation or standard entropy) were not extensively found in the provided search results, the research highlights the use of computational methods to determine relative reaction barriers and understand the energetic profiles of reactions involving this compound. The calculated Gibbs free energies of activation are crucial for understanding reaction rates and predicting the feasibility of different reaction pathways under various conditions. nih.govlibretexts.org

The application of computational chemistry, including DFT and ab initio methods, is instrumental in providing theoretical insights into the reactivity and behavior of this compound, complementing experimental findings and helping to elucidate reaction mechanisms and energy landscapes. numberanalytics.commtu.eduhhu.de

Calculated Gibbs Free Energies of Activation for Deformylation Reactions

| Compound | Level of Theory | Gibbs Free Energy of Activation (kcal/mol) |

| Levoglucosenone | B3LYP/6-31G | 35.7 conicet.gov.ar |

| This compound | B3LYP/6-31G | 34.4 conicet.gov.ar |

| Levoglucosenone | CBS-QB3 | 40.8 conicet.gov.ar |

| This compound | CBS-QB3 | 39.6 conicet.gov.ar |

Note: Data extracted from Figure 1(b) in Source conicet.gov.ar. Values are relative to the reactants.

Calculated Reaction Energies for Deformylation Reactions

| Compound | Level of Theory | Reaction Energy (kcal/mol) |

| Levoglucosenone | B3LYP/6-31G | 13.8 conicet.gov.ar |

| This compound | B3LYP/6-31G | 13.9 conicet.gov.ar |

| Levoglucosenone | CBS-QB3 | 22.0 conicet.gov.ar |

| This compound | CBS-QB3 | 22.2 conicet.gov.ar |

Note: Data extracted from Figure 1(b) in Source conicet.gov.ar. Values are relative to the reactants.

Analytical Approaches for the Characterization and Quantification of Isolevoglucosenone and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are fundamental tools for determining the structure and identity of isolevoglucosenone and its synthesized derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)

NMR spectroscopy is widely used for the structural elucidation of this compound and its derivatives, providing detailed information about the arrangement of atoms and their connectivity. Both proton (¹H) NMR and carbon-13 (¹³C) NMR are routinely applied. Analysis of chemical shifts (δ), multiplicity, and coupling constants (J values) in ¹H NMR spectra allows for the assignment of specific protons within the molecule acs.orgnih.gov. Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton acs.orgnih.gov.

NMR spectra are typically recorded in deuterated solvents such as CDCl₃, (CD₃)₂CO, or CD₃OD acs.orgnih.gov. Residual solvent peaks are often used as internal standards for referencing chemical shifts acs.orgnih.gov. Detailed ¹H and ¹³C NMR data for various this compound derivatives have been reported, confirming their structures and providing insights into reaction outcomes acs.orgnih.gov. For instance, analysis of two-dimensional NMR techniques like COSY and NOESY can further support unambiguous structural assignments and absolute stereochemistry, particularly for complex derivatives such as those resulting from cycloaddition reactions datapdf.com.

Below are example NMR data reported for some this compound derivatives:

| Compound | Solvent | Spectrometer Frequency | ¹H NMR (δ, J in Hz) | ¹³C NMR (δ) |

| Derivative 1 (Example from Ref. acs.orgnih.gov) | CDCl₃ | 400 MHz | 8.79 (d, J = 2.1, 1H), 8.34 (d, J = 2.1, 1H), 7.72 (d, J = 4.8, 1H), 5.50 (s, 1H), 5.27 (m, 1H), 4.06–3.98 (complex m, 2H) | 185.0, 152.1, 146.9, 145.6, 144.2, 135.8, 132.3, 131.9, 101.1, 72.3, 66.6 |

| Derivative 2 (Example from Ref. acs.orgnih.gov) | CDCl₃ | 400 MHz | 9.28 (s, 1H), 8.87 (d, J = 4.7, 1H), 7.36 (d, J = 4.7, 1H), 7.25 (s, 1H), 5.52 (s, 1H), 5.22 (s, 1H), 4.25-3.82 (complex m, 2H) | 184.6, 154.1, 145.6, 144.4(2), 144.3(7), 136.6, 135.2, 125.2, 101.1, 72.1, 66.8 |

| Derivative 3 (Example from Ref. acs.orgnih.gov) | (CD₃)₂CO | 400 MHz | 8.81 (broad s, 1H), 8.20 (broad s, 1H), 7.46 (broad s, 1H), 6.25 (s, 1H), 5.02 (broadened s, 1H), 4.03 (m, 1H), 3.66 (dd, J = 7.6 and 2.2, 1H), 3.31 (ddd, J = 15.8, 4.2 and 1.5, 1H), 2.69 (d, J = 15.8, 1H) | 138.1, 137.5, 134.6, 130.0, 114.5, 103.1, 94.5, 71.9, 67.6, 28.0 (Recorded at 150 MHz in (CD₃)₂SO) |

| Derivative 4 (Example from Ref. acs.orgnih.gov) | CD₃OD | 400 MHz | 7.67 (dd, J = 8.4 and 2.3, 1H), 7.03 (dd, J = 8.4 and 2.3, 1H), 6.17 (broad s, 1H), 5.00 (m, 1H), 4.04 (m, 1H), 3.65 (d, J = 7.5, 1H), 3.41-3.24 (complex m, 1H), 2.75 (broadened d, J = 16.0, 1H), 2.60 (s, 3H) | 150.5, 143.0, 138.1, 127.5, 120.0, 116.6, 102.6, 95.4, 72.7, 67.7, 27.7, 22.2 (Recorded at 100 MHz) |

Mass Spectrometry Techniques (e.g., ESI-MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of this compound and its derivatives and can provide structural information through fragmentation analysis nih.gov. Electrospray ionization mass spectrometry (ESI-MS) is a commonly used "soft ionization" technique that is particularly useful for polar molecules and can produce protonated or cationized molecular ions with minimal fragmentation nih.govwikipedia.org. This allows for the accurate determination of the molecular mass of the intact compound nih.gov.

ESI-MS has been employed to characterize this compound derivatives, with reported data including mass-to-charge ratio (m/z) values for observed ions, such as protonated or sodiated species [(M+H)⁺ or (M+Na)⁺] acs.orgnih.gov. High-resolution mass spectrometry (HRMS), often coupled with ESI, provides highly accurate mass measurements that can be used to determine the elemental composition of the ions acs.orgnih.gov. Tandem mass spectrometry (MS/MS) can be used in conjunction with ESI to induce fragmentation of selected ions, yielding characteristic fragment ions that provide valuable structural information wikipedia.orgnih.gov.

Example MS data reported for some this compound derivatives include:

| Compound | Ion Observed | m/z Value | Assignment | Relative Abundance (%) | HRMS (ESI, +ve) [M+H]⁺ (calcd) | HRMS (ESI, +ve) [M+H]⁺ (found) |

| Derivative 1 (Example from Ref. acs.orgnih.gov) | (M + Na)⁺ | 307, 305 | - | 35, 100 | 283.0116 | 283.0118 |

| Derivative 2 (Example from Ref. acs.orgnih.gov) | (M + Na)⁺ | 271 | - | 100 | 249.0506 | 249.0506 |

| Derivative 3 (Example from Ref. acs.orgnih.gov) | (M + H)⁺ | 203 | - | 100 | 203.0815 | 203.0816 |

| Derivative 4 (Example from Ref. acs.orgnih.gov) | (M + H)⁺ | 217 | - | 100 | 217.0977 | 217.0979 |

X-ray Crystallographic Analysis for Structural Elucidation of Derivatives

Single-crystal X-ray crystallography is considered the definitive method for determining the precise three-dimensional structure of crystalline compounds, including this compound derivatives patnawomenscollege.innorthwestern.edu. This technique involves diffracting X-rays off a single crystal of the compound and analyzing the resulting diffraction pattern to determine the arrangement of atoms in the crystal lattice patnawomenscollege.inscribd.com.

X-ray crystallography provides highly accurate data on bond lengths, bond angles, and molecular conformation, offering unambiguous confirmation of a compound's structure and absolute stereochemistry patnawomenscollege.innorthwestern.edu. This is particularly valuable for complex synthetic products where spectroscopic data alone may not be sufficient for complete structural assignment. The structures of several this compound derivatives have been confirmed by single-crystal X-ray analysis, providing crucial validation for synthetic pathways and the structures of novel compounds acs.orgnih.govacs.orgresearchgate.netresearchgate.net. Examples include specific α-pyridinylated derivatives and epoxy-alcohols derived from related compounds acs.orgnih.govresearchgate.net. Access to crystallographic data files (CIF) for these structures is often provided in supporting information of research publications acs.org.

Chromatographic Methods for Analysis and Purity Assessment (e.g., UHPLC-UV-MS)

Chromatographic techniques are essential for the separation, analysis, and purity assessment of this compound and its derivatives. These methods allow for the isolation of pure compounds from reaction mixtures and the determination of the presence and levels of impurities.

Flash column chromatography, typically using silica (B1680970) gel as the stationary phase and appropriate solvent mixtures as the mobile phase, is a common method for purifying synthetic intermediates and final products derived from this compound acs.orgnih.gov. The choice of solvent system is optimized based on the polarity of the compounds being separated acs.orgnih.gov.

For analytical purposes and purity assessment, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are widely used rsc.orgmeasurlabs.com. These techniques offer high separation efficiency. Coupling UHPLC with detectors such as ultraviolet (UV) detectors and mass spectrometers (MS) provides powerful analytical capabilities (UHPLC-UV-MS) rsc.orgcreative-biolabs.com.

UHPLC-UV methods can be developed for the quantification of compounds based on their UV absorbance at a specific wavelength rsc.org. Peak purity can be assessed by examining the consistency of the UV spectrum across an eluting peak, although this has limitations, especially for structurally similar impurities sepscience.comchromatographyonline.com.

UHPLC-MS is a highly effective technique for both identifying and quantifying components in complex mixtures measurlabs.com. The MS detector provides molecular weight information, which can help in identifying eluted compounds and detecting coeluting impurities based on their mass differences sepscience.comchromatographyonline.com. For compounds like this compound that may not ionize efficiently using standard ESI, chemical derivatization (e.g., with 2,4-dinitrophenylhydrazine (B122626) (DNPH)) prior to UHPLC-MS analysis can enhance ionization and detection sensitivity rsc.org. Method development for UHPLC-UV-MS analysis of levoglucosenone (B1675106) in complex samples like pyrolysis products has been reported, highlighting the importance of considering compound stability in the chosen solvent systems rsc.orgresearchgate.net.

The combination of chromatographic separation with spectroscopic detection (UV) and mass analysis (MS) in techniques like UHPLC-UV-MS provides a comprehensive approach for the analysis and purity assessment of this compound and its diverse derivatives.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Achievements

The current research landscape surrounding isolevoglucosenone is largely intertwined with studies on its isomer, levoglucosenone (B1675106), due to their common origin from cellulose (B213188) pyrolysis and their similar potential as platform chemicals. Both compounds are recognized as valuable chiral synthons derived from renewable biomass. researchgate.netresearchgate.net Key achievements in the research of this compound, often studied alongside levoglucosenone, include its successful isolation from cellulose pyrolysis products and the exploration of its reactivity in various organic transformations. researchgate.net Researchers have demonstrated its utility as a template for constructing complex molecules, including C-linked disaccharides and intermediates for biologically active compounds. researchgate.netresearchgate.net The ability to convert levoglucosenone into this compound through specific chemical rearrangements has also been a notable achievement, expanding the accessibility of this isomer for research and potential applications. researchgate.net The pseudoenantiomeric relationship between levoglucosenone and this compound allows for parallel kinetic resolutions and provides diverse scaffolds for chemical synthesis. thegoodscentscompany.compublish.csiro.aunih.govresearchgate.net

Emerging Avenues in this compound Chemistry and its Applications

Emerging avenues in this compound chemistry focus on leveraging its unique structural features and chirality for the synthesis of novel compounds with potential applications in various fields. One significant area is its use as a scaffold for drug discovery and development. nih.govresearchgate.netnih.govacs.org Studies have explored the incorporation of this compound into more complex molecular frameworks, such as azaindoles, which are considered privileged structures in medicinal chemistry. nih.govacs.org The functional groups present in this compound allow for diverse chemical modifications, opening possibilities for the creation of libraries of derivatives with potential biological activities, including antimicrobial and cytotoxic properties. nih.govresearchgate.net Furthermore, this compound, like levoglucosenone, is being investigated as a precursor for the synthesis of chiral auxiliaries, catalysts, and organocatalysts for asymmetric synthesis, contributing to the development of more efficient and selective synthetic routes. researchgate.netconicet.gov.ar Its potential in the development of new bio-based polymers through techniques like ring-opening metathesis polymerization is also an emerging area of research. publish.csiro.au

Perspectives on Sustainable Chemical Development and Biomass Utilization

This compound holds significant promise within the framework of sustainable chemical development and biomass utilization. As a product derived from the pyrolysis of cellulose, a readily available and renewable biomass resource, it offers a sustainable alternative to chemicals derived from fossil fuels. researchgate.netresearchgate.netwikipedia.orgmdpi.commdpi.com The production of platform chemicals from biomass is a key aspect of transitioning to a circular economy and reducing dependence on finite resources. mdpi.commdpi.com Research into efficient and selective pyrolysis processes to maximize the yield of valuable compounds like this compound is crucial for the economic viability of biomass-based chemical production. wikipedia.orgresearchgate.netnih.gov The utilization of agricultural residues, forestry waste, and other cellulosic materials as feedstocks for producing this compound aligns with the principles of waste valorization and sustainable resource management. wikipedia.orgmdpi.com While challenges remain in optimizing biomass conversion technologies and ensuring economic competitiveness with established petrochemical processes, the continued exploration of compounds like this compound as versatile, bio-based building blocks is a vital step towards a more sustainable chemical industry. mdpi.commdpi.combiconsortium.eu

Q & A

Basic Research Questions

Q. What computational methods are most effective for modeling the pyrolytic deformylation mechanisms of isolevoglucosenone?

- Methodological Answer: Density Functional Theory (DFT) calculations, particularly using the B3LYP/6-31G* and CBS-QB3 methods, are widely employed to study the thermodynamics and kinetics of pyrolytic deformylation. These methods optimize transition-state geometries, calculate activation energies, and analyze electronic properties (e.g., frontier molecular orbitals, charge transfer). For instance, CBS-QB3 provides high-accuracy activation energy predictions by combining B3LYP/6-311G(d,p) geometries with larger basis sets .

Q. How do the activation energy barriers for levoglucosenone and this compound differ during pyrolysis?

- Methodological Answer: Computational studies reveal that this compound exhibits a lower activation energy (~1.3 kcal/mol difference) compared to levoglucosenone during deformylation. This is attributed to its transition-state geometry, which allows better orbital overlap and stronger interaction energy (−13.9 kcal/mol vs. −10.2 kcal/mol for levoglucosenone) . Energy decomposition analyses (distortion/interaction models) further show that interaction energy, not strain, drives reactivity differences .

Q. What intermediates are critical in the thermal degradation pathways of this compound?

- Methodological Answer: Key intermediates include 3-oxidopyrylium (6) and 1,3-diketone-β-glucopyranose (2). The former acts as a nucleophile in 1,3-dipolar cycloadditions, while the latter undergoes regioselective bond cleavage. Experimental absence of certain intermediates (e.g., 3-oxidopyrroline) is explained by their rapid decomposition or competing reaction pathways .

Advanced Research Questions

Q. How can contradictions between experimental product distributions and computational predictions be resolved?

- Methodological Answer: Discrepancies often arise from kinetic vs. thermodynamic control. For example, while computational models predict rapid cycloaddition between 3-oxidopyrylium (6) and this compound-derived intermediates, experimental absence of adducts (e.g., 7 and 8) suggests competing pyrolytic decomposition dominates under high-temperature conditions. Multi-scale modeling (e.g., microkinetic simulations) and in situ spectroscopic validation are recommended to reconcile these differences .

Q. What electronic factors govern regioselectivity in the deformylation of this compound?

- Methodological Answer: Regioselectivity is determined by Parr functions (local electrophilicity/nucleophilicity indices) and frontier molecular orbital (FMO) interactions. For instance, C1 of 3-oxidopyrylium (nucleophilic center, P⁻k = 0.40) preferentially attacks C6 of this compound (electrophilic center, P⁺k = 0.74) due to optimal HOMO-LUMO overlap (energy gap = 4.5 eV) . Anti-periplanar transition states are favored, reducing steric hindrance from the 1,6-anhydro bridge .

Q. What methodological challenges arise when validating computational models of this compound reactivity?

- Methodological Answer: Key challenges include:

- Basis Set Limitations : Smaller basis sets (e.g., 6-31G*) may underestimate steric effects, necessitating CBS-QB3 or DLPNO-CCSD(T) for accuracy .

- Solvent Effects : Pyrolytic conditions are gas-phase, but solvent interactions in downstream reactions require polarizable continuum models (PCM) .

- Kinetic Isotope Effects (KIE) : Experimental KIE data are sparse but critical for validating hydrogen-transfer steps in proposed mechanisms .

Q. Why is this compound not observed in cellulose pyrolysis products despite computational evidence of its stability?

- Methodological Answer: Evidence suggests this compound is not a primary pyrolysis product but forms via secondary intermediates like 1,4:3,6-dianhydro-α-D-glucopyranose. Its absence in experiments may result from rapid decomposition or isomerization under catalytic conditions. In silico studies using ab initio molecular dynamics (AIMD) can simulate time-resolved degradation pathways .

Data Contradiction Analysis

Q. How do competing hypotheses about the origin of this compound align with current evidence?

- Methodological Answer: Two hypotheses exist:

- Direct Formation : Early studies proposed this compound forms directly from levoglucosan, but CBS-QB3 calculations disprove this due to high energy barriers (>30 kcal/mol) .

- Intermediate-Driven Pathway : Recent models identify 1,4:3,6-dianhydro-α-D-glucopyranose as a precursor, supported by kinetic simulations and isotopic labeling experiments . Contradictions arise from differing assumptions about intermediate stability—resolution requires coupled DFT/experimental studies with controlled pyrolysis reactors.

Methodological Recommendations

- Computational Workflows : Combine DFT (B3LYP/6-311G(d,p)) for geometry optimization with CCSD(T)/CBS for energy refinement .

- Experimental Validation : Use pyrolysis-GC/MS with isotopically labeled substrates to track intermediate lifetimes .

- Data Reproducibility : Share optimized geometries and vibrational frequencies in open repositories (e.g., Zenodo) per FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.